![molecular formula C11H21NO B13645972 3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13645972.png)
3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol typically involves the catalytic hydrogenation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel . This process yields the corresponding 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines, which can then be converted into the desired alcohol through further reactions .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol undergoes various chemical reactions, including:
Reduction: Catalytic hydrogenation over Raney nickel can reduce oximes to amines.
Substitution: Reactions with potassium iodide and sodium azide can yield 3-substituted 9-iodo (azido)-3-azabicyclo[3.3.1]nonanes.
Common Reagents and Conditions
Oxidation: Copper catalysts and nitroxyl radicals (e.g., ABNO) under aerobic conditions.
Reduction: Raney nickel as a catalyst for hydrogenation.
Substitution: Potassium iodide and sodium azide for halogenation and azidation reactions.
Major Products
Oxidation: Carbonyl compounds (aldehydes and ketones).
Reduction: Amines.
Substitution: Iodo and azido derivatives.
Applications De Recherche Scientifique
3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, it acts as a catalyst in the presence of copper and nitroxyl radicals, facilitating the conversion of alcohols to carbonyl compounds . The specific molecular targets and pathways involved in its biological and medicinal applications are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-ol: Similar structure but with a benzyl group instead of a propyl group.
3-tert-Butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-ol: Contains a tert-butoxycarbonyl group, offering different reactivity and applications.
Uniqueness
3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol is unique due to its propyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications in organic synthesis and catalysis .
Propriétés
Formule moléculaire |
C11H21NO |
|---|---|
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
3-propyl-3-azabicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C11H21NO/c1-2-6-12-7-9-4-3-5-10(8-12)11(9)13/h9-11,13H,2-8H2,1H3 |
Clé InChI |
GGFHVKMZUJQJFZ-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CC2CCCC(C1)C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


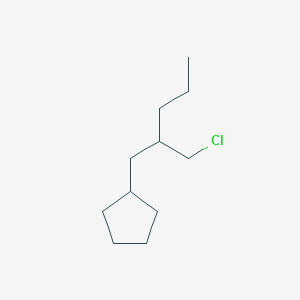
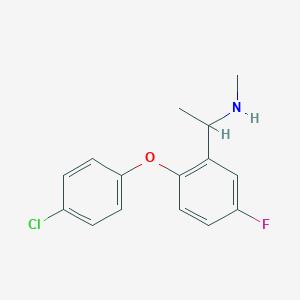
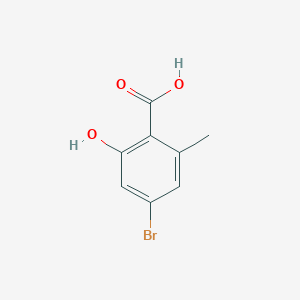
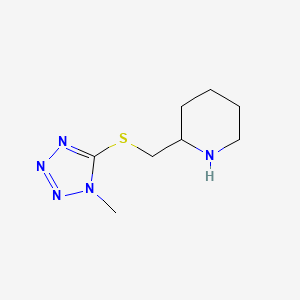
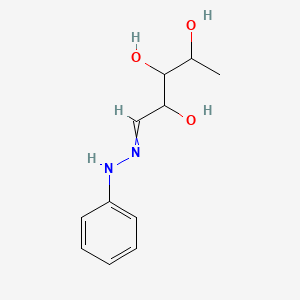
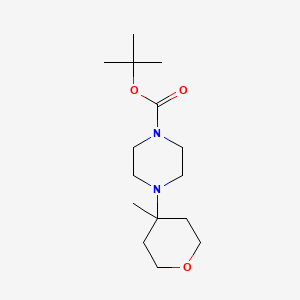

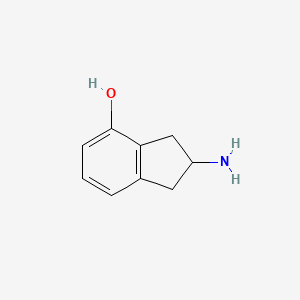
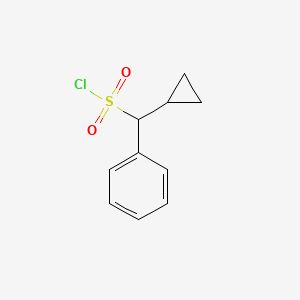
![benzyl N-[1-(methylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B13645951.png)

![Spiro[2.5]octane-5-sulfonyl chloride](/img/structure/B13645986.png)
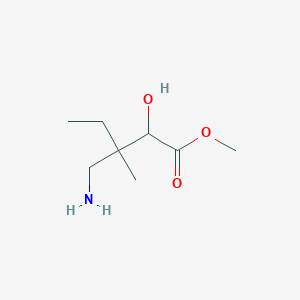
![2-[4-(Methylsulfanyl)phenyl]propanal](/img/structure/B13645996.png)
